molecular formula C19H35N B10844792 5-Hex-5-enyl-2-nonyl-3,4-dihydro-2H-pyrrole

5-Hex-5-enyl-2-nonyl-3,4-dihydro-2H-pyrrole

Cat. No.: B10844792
M. Wt: 277.5 g/mol
InChI Key: NNAFMHTUNBLVDA-UHFFFAOYSA-N
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Description

5-Hex-5-enyl-2-nonyl-3,4-dihydro-2H-pyrrole is a heterocyclic organic compound with the molecular formula C19H33N. It is characterized by a pyrrole ring, which is a five-membered ring containing one nitrogen atom, and two long alkyl chains attached to the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hex-5-enyl-2-nonyl-3,4-dihydro-2H-pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-hexenylamine with 2-nonyl-2-bromoacetate in the presence of a base, followed by cyclization to form the pyrrole ring . The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

5-Hex-5-enyl-2-nonyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

5-Hex-5-enyl-2-nonyl-3,4-dihydro-2H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Hex-5-enyl-2-nonyl-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis . Additionally, its hydrophobic alkyl chains allow it to interact with lipid membranes, potentially disrupting membrane integrity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hex-5-enyl-2-nonyl-3,4-dihydro-2H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. The presence of both hexenyl and nonyl groups provides a combination of hydrophobic and reactive sites, making it versatile for various applications .

Properties

Molecular Formula

C19H35N

Molecular Weight

277.5 g/mol

IUPAC Name

5-hex-5-enyl-2-nonyl-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C19H35N/c1-3-5-7-9-10-11-13-15-19-17-16-18(20-19)14-12-8-6-4-2/h4,19H,2-3,5-17H2,1H3

InChI Key

NNAFMHTUNBLVDA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1CCC(=N1)CCCCC=C

Origin of Product

United States

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